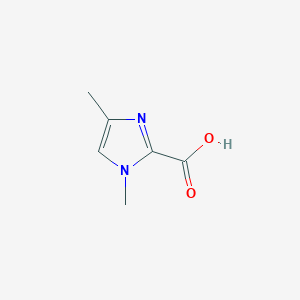![molecular formula C19H18N2O3 B3038989 (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide CAS No. 945453-47-4](/img/structure/B3038989.png)
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide
Overview
Description
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide, more commonly known as IEDPA, is a small molecule compound that has been studied for its potential applications in a wide range of scientific research areas. It is a derivative of indole, a compound found in many natural products, and is synthesized through a simple and efficient method. IEDPA has been studied for its potential as a bioactive compound with a variety of biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
HDAC Inhibition and Anticancer Potential A study by Mehndiratta et al. (2017) demonstrated that certain 4,5-indolyl-N-hydroxyphenylacrylamides, which are structurally related to (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide, act as potent inhibitors of HDAC1 and HDAC2. These compounds showed significant antitumor activity in vitro and in vivo, indicating potential as selective HDAC2 inhibitors and anticancer agents (Mehndiratta et al., 2017).
Thermoresponsive Homopolymers Research by Jiang et al. (2014) described the synthesis of a new acrylamide monomer with specific groups in its side chain, leading to homopolymers with temperature-dependent solubility. These polymers' solubility can be tuned by changing the pH, showcasing the versatility of acrylamide derivatives in material science (Jiang et al., 2014).
Polyacrylamide in Cell Mechanobiology A study by Poellmann and Wagoner Johnson (2013) explored the use of polyacrylamide, a material related to acrylamide derivatives, in cell mechanobiology. They optimized a method for activating polyacrylamide substrates for protein patterning, contributing to research on how cells perceive mechanical factors (Poellmann & Wagoner Johnson, 2013).
Synthesis of Methyl 2-Isocyano-3-[3 (1H)-indolyl] Acrylate Moriya and Yoneda (1982) synthesized Methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate, another structurally related compound, demonstrating the versatility of indolyl-acrylamides in synthesizing various organic compounds, which could have applications in medicinal chemistry (Moriya & Yoneda, 1982).
Antimicrobial Polyacrylamides Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides with indole and other moieties. These polymers displayed promising antibacterial and antifungal activities, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Boopathy et al., 2017).
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-7-5-13(11-18(17)23)6-8-19(24)20-10-9-14-12-21-16-4-2-1-3-15(14)16/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPAQNDSCOUPS-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)
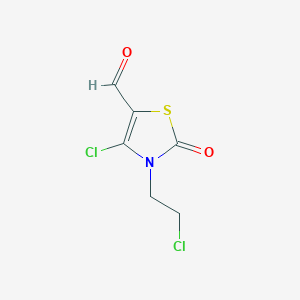

![N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B3038913.png)
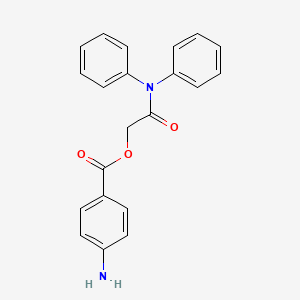
![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)
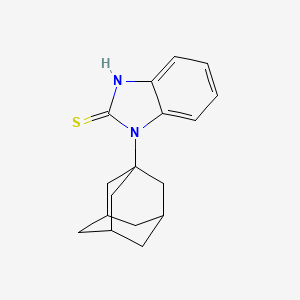

![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)
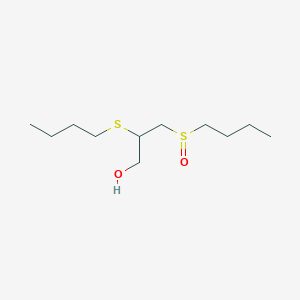
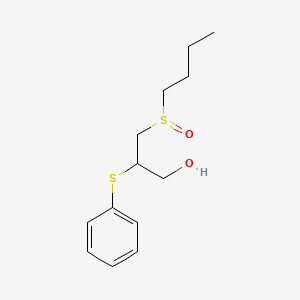
![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)
